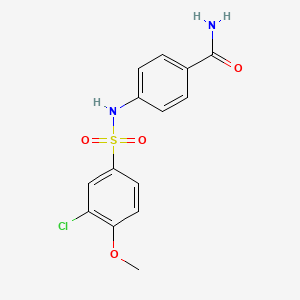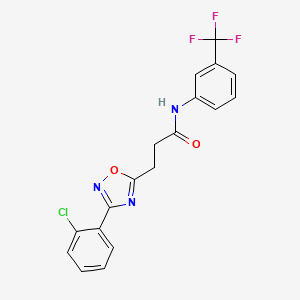
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)butanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "Compound X" and is known for its unique chemical structure that makes it a promising candidate for use in scientific research.
作用機序
The mechanism of action of Compound X involves its ability to selectively react with ROS to form a stable fluorescent product. The reaction between Compound X and ROS results in a significant increase in fluorescence intensity, which can be monitored using various imaging techniques. This unique mechanism of action makes Compound X a highly sensitive and specific probe for the detection of ROS in living cells.
Biochemical and Physiological Effects:
Compound X has been shown to have minimal biochemical and physiological effects on living cells, making it an ideal probe for studying ROS levels in various cellular processes. The compound has been shown to be non-toxic and non-cytotoxic at concentrations used in scientific research.
実験室実験の利点と制限
One of the major advantages of Compound X is its high sensitivity and specificity for the detection of ROS in living cells. The compound is also easy to synthesize and can be used in a variety of imaging techniques. However, one of the limitations of using Compound X is its limited stability, which can affect its performance in long-term experiments.
将来の方向性
There are several future directions for the use of Compound X in scientific research. One of the most promising applications is its use in the development of new therapies for diseases that are associated with high levels of ROS, such as cancer and neurodegenerative disorders. Additionally, Compound X can be used in the development of new imaging techniques for the detection of ROS in living cells. Further research is needed to fully explore the potential applications of this compound in various fields of scientific research.
合成法
The synthesis of Compound X involves a multistep process that requires the use of various reagents and solvents. The first step involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorophenylhydrazine. The resulting compound is then reacted with ethyl acetoacetate to form 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine. The final step involves the reaction of 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine with N-(2,4-dimethylphenyl)butanamide to form Compound X.
科学的研究の応用
Compound X has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are known to play a crucial role in various physiological and pathological processes, and the ability to detect and monitor ROS levels in real-time can provide valuable insights into these processes.
特性
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-13-10-11-17(14(2)12-13)22-18(25)8-5-9-19-23-20(24-26-19)15-6-3-4-7-16(15)21/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRDMPQZRWIHAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
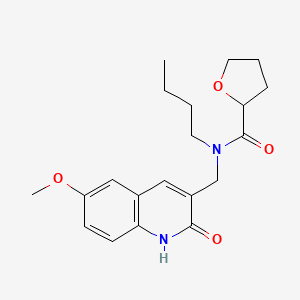
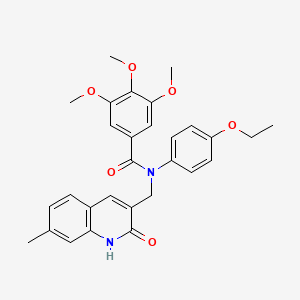

![2-bromo-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692285.png)
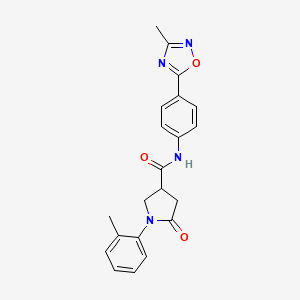


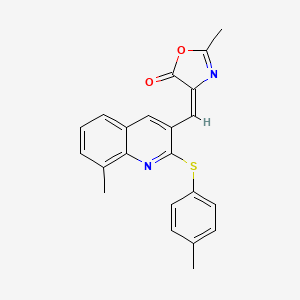

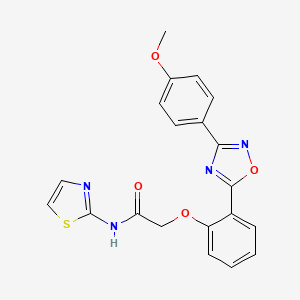
![(Z)-2-methyl-N'-(pyridin-4-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692311.png)

